N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenoxy)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPA is a white or off-white powder that is soluble in organic solvents and has a molecular weight of 399.53 g/mol.
Wirkmechanismus
The mechanism of action of BPA is not fully understood, but it is believed to act by inhibiting the synthesis of nucleic acids in microorganisms and cancer cells. BPA has been found to bind to DNA and RNA, preventing their replication and transcription. It has also been suggested that BPA may disrupt the cell membrane of microorganisms and cancer cells, leading to their death.
Biochemical and Physiological Effects:
BPA has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. BPA has also been found to induce the expression of genes involved in the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
BPA has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a low cost. BPA is also stable and has a long shelf life, making it ideal for use in long-term experiments. However, BPA has some limitations, such as its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on BPA. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of BPA in vivo and its potential side effects. Another area of interest is the development of new synthesis methods for BPA that are more efficient and cost-effective. Additionally, the effects of BPA on the human microbiome and its potential use as a probiotic need to be investigated.
Synthesemethoden
BPA can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 4-methoxyphenol with 2-bromoacetyl bromide in the presence of triethylamine to form 2-bromo-4-methoxyphenylacetate. The resulting compound is then reacted with benzylpiperidine in the presence of potassium carbonate to yield N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
BPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial, antifungal, and antiviral properties. BPA has also been investigated for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
N-(1-benzyl-4-piperidinyl)-2-(4-methoxyphenoxy)acetamide |
---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-9-20(10-8-19)26-16-21(24)22-18-11-13-23(14-12-18)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,22,24) |
InChI-Schlüssel |
KJZKNZOXRJPZCB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.